Imidazo[1,2-B][1,2,4]triazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-b][1,2,4]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-8-9-4-3-7-5(9)6-1/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLTXFOKMOCILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482951 | |
| Record name | IMIDAZO[1,2-B][1,2,4]TRIAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275-00-3 | |
| Record name | IMIDAZO[1,2-B][1,2,4]TRIAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazo 1,2 B 1 2 3 Triazine Scaffolds
Conventional Cyclization Strategies
Traditional methods for constructing the imidazo[1,2-b] researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazine skeleton primarily rely on the cyclization of pre-functionalized 1,2,4-triazine (B1199460) precursors. These strategies are well-established and offer reliable access to a variety of substituted derivatives.
Reactions of 3-Amino-1,2,4-triazines with α-Haloketones
A cornerstone in the synthesis of imidazo[1,2-b] researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazines is the condensation reaction between 3-amino-1,2,4-triazines and α-haloketones. This reaction, often referred to as the Tschitschibabin reaction, proceeds through an initial N-alkylation of the amino group of the triazine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.
The reaction is versatile, allowing for the introduction of a wide range of substituents on both the triazine and the newly formed imidazole ring, depending on the choice of starting materials. For instance, the reaction of 3-amino-6-substituted-1,2,4-triazines with various phenacyl bromides leads to the formation of 2-aryl-6-substituted-imidazo[1,2-b] researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazines. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF).
| Starting 3-Amino-1,2,4-triazine | α-Haloketone | Product | Reference |
| 3-Amino-6-phenyl-1,2,4-triazine | 2-Bromoacetophenone | 2,6-Diphenylimidazo[1,2-b] researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazine | researchgate.net |
| 3-Amino-6-methyl-1,2,4-triazine | 2-Chloro-1-phenylethanone | 2-Phenyl-6-methylimidazo[1,2-b] researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazine | researchgate.net |
| 3-Amino-1,2,4-triazin-5(2H)-one | Phenacyl bromide | 2-Phenylimidazo[1,2-b] researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazin-3(4H)-one | researchgate.net |
Condensation Reactions with 1,2-Dicarbonyl Compounds and Hydrazides
Another classical approach involves the condensation of 1,2-dicarbonyl compounds with suitable hydrazide derivatives to first form a 1,2,4-triazine ring, which can then undergo further cyclization. While not a direct one-pot synthesis of the final scaffold in all cases, this step-wise approach provides a high degree of control over the substitution pattern. For example, the condensation of a 1,2-dicarbonyl compound like benzil (B1666583) with an acylhydrazide can yield a 5,6-diphenyl-1,2,4-triazine. If this triazine possesses a suitable amino or hydrazino group at the 3-position, subsequent reaction with a component that can form the imidazole ring, such as an α-haloketone, will lead to the desired imidazo[1,2-b] researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazine.
A more direct, though less commonly reported, route for the imidazo[1,2-b] researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazine core from 1,2-dicarbonyl compounds involves a multi-component reaction. In a theoretical one-pot synthesis, a 1,2-dicarbonyl compound could react with an aminoguanidine (B1677879) derivative to form a 3-amino-1,2,4-triazine intermediate, which could then in situ react with another carbonyl compound, such as glyoxal, to form the fused imidazole ring. arkat-usa.org
Regioselective and Stereoselective Synthesis
The development of synthetic methods that allow for precise control over the regiochemistry and stereochemistry of the final product is a key focus in modern organic synthesis. For imidazo[1,2-b] researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazines, this is particularly important for establishing structure-activity relationships in drug discovery programs.
Control over Imidazole Ring Fusion Position
The fusion of the imidazole ring to the 1,2,4-triazine core can theoretically occur in different positions. The reaction of 3-amino-1,2,4-triazines with α-haloketones generally leads to the imidazo[1,2-b] researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazine isomer due to the higher nucleophilicity of the N2 nitrogen of the triazine ring. However, the regioselectivity can be influenced by the substituents on the triazine ring and the reaction conditions.
A notable example of regioselective synthesis is the condensation of an aminotriazine (B8590112) with chloroacetaldehyde. beilstein-journals.org This reaction provides a specific isomer of the imidazotriazine intermediate, demonstrating control over the ring fusion. The regioselectivity is governed by the electronic and steric properties of the aminotriazine precursor.
Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-b]researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazines
Functionalization of the pre-formed imidazo[1,2-b] researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazine scaffold is a powerful strategy for generating diverse derivatives. Palladium-catalyzed cross-coupling reactions have emerged as a key tool for the regioselective introduction of aryl groups. A highly regioselective palladium-catalyzed arylation has been reported, which allows for the efficient synthesis of specific C-arylated imidazo[1,2-b] researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazines. researchgate.netbeilstein-journals.org This method highlights the efficiency of modern catalytic systems in achieving selective C-H functionalization on complex heterocyclic systems.
The reaction typically involves a palladium catalyst, a suitable ligand, a base, and an aryl halide or its equivalent. The regioselectivity is often directed by the inherent electronic properties of the imidazotriazine ring system or by the presence of directing groups.
| Imidazo[1,2-b] researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazine Substrate | Arylating Agent | Catalyst/Ligand | Product | Reference |
| 7-Bromo-3-(1-hydroxy-1-methylethyl)imidazo[1,2-b] researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazine | (2',6'-Difluoro-2-cyanobiphenyl-5-yl)boronic acid | Pd(dppf)Cl2 | 2',6-Difluoro-5'-[3-(1-hydroxy-1-methylethyl)imidazo[1,2-b] researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazin-7-yl]biphenyl-2-carbonitrile | researchgate.netbeilstein-journals.org |
Green Chemistry Approaches and Advanced Reaction Techniques
In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Advanced reaction techniques, such as microwave and ultrasound irradiation, are often employed to achieve these goals.
While specific examples for the synthesis of the imidazo[1,2-b] researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazine scaffold using green chemistry approaches are still emerging, the principles have been successfully applied to the synthesis of related heterocyclic systems. For instance, ultrasound-assisted synthesis has been used for the efficient preparation of polyfunctional 1,2,4-triazoles and imidazo[1,2-a]pyridines. organic-chemistry.org These methods often lead to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating.
Microwave-assisted organic synthesis (MAOS) is another powerful technique that can accelerate reaction rates. The application of microwave irradiation to the condensation of 3-amino-1,2,4-triazines with α-haloketones could potentially offer a more rapid and efficient route to the imidazo[1,2-b] researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazine core. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are also a hallmark of green chemistry, as they reduce the need for purification of intermediates and minimize solvent waste. rsc.org The development of such one-pot procedures for imidazo[1,2-b] researchgate.netbeilstein-journals.orgorganic-chemistry.orgtriazine synthesis is an active area of research.
| Green Chemistry Approach | Reaction Type | Potential Advantages |
| Ultrasound Irradiation | Cyclocondensation | Reduced reaction times, higher yields, milder conditions |
| Microwave Irradiation | Cyclocondensation, Cross-coupling | Rapid heating, increased reaction rates, improved yields |
| One-pot Synthesis | Multi-component reactions | Reduced waste, improved efficiency, atom economy |
One-Pot Multicomponent Synthesis of Imidazo[1,2-b]nih.govut.ac.irresearchgate.nettriazine Derivatives
One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single synthetic operation. While specific MCRs for the direct synthesis of the imidazo[1,2-b] nih.govut.ac.irresearchgate.nettriazine ring are not extensively documented in the provided search results, the principles of MCRs are widely applied to the synthesis of related fused heterocyclic systems, such as imidazo[1,2-a]pyridines. These reactions, like the Groebke–Blackburn–Bienaymé (GBB) reaction, typically involve the combination of an amino-heterocycle, an aldehyde or ketone, and an isocyanide. beilstein-journals.org
A plausible MCR strategy for imidazo[1,2-b] nih.govut.ac.irresearchgate.nettriazine derivatives could involve the reaction of a 3-amino-1,2,4-triazine derivative, an aldehyde, and an isocyanide. This approach would lead to the rapid assembly of the imidazo[1,2-b] nih.govut.ac.irresearchgate.nettriazine core with a variety of substituents determined by the choice of starting materials. The general reaction scheme for such a multicomponent synthesis is depicted below:
| Reactant A | Reactant B | Reactant C | Product |
| 3-Amino-1,2,4-triazine | Aldehyde | Isocyanide | Imidazo[1,2-b] nih.govut.ac.irresearchgate.nettriazine derivative |
This method's key advantage is the ability to generate a library of compounds by varying the components, which is particularly valuable in drug discovery.
A documented synthesis that, while not a one-pot MCR, follows a related condensation principle is the reaction of 3-amino-1,2,4-triazin-5(2H)-ones with α-haloketones. This reaction proceeds via condensation to yield 2,6-disubstituted imidazo[1,2-b] nih.govut.ac.irresearchgate.nettriazin-3(4H)-ones. ut.ac.ir
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product purity. The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds. For the imidazo[1,2-b] nih.govut.ac.irresearchgate.nettriazine system, microwave heating can be applied to the condensation reaction between 3-amino-1,2,4-triazines and α-haloketones, potentially reducing reaction times from hours to minutes.
The general advantages of using microwave-assisted protocols in the synthesis of related fused triazine systems include:
Rapid Reaction Times: Microwave heating can dramatically shorten the time required for the cyclization and condensation steps.
Improved Yields: By minimizing side reactions and decomposition of products, microwave synthesis often leads to higher isolated yields.
Greener Chemistry: Shorter reaction times and often the possibility of using less solvent contribute to more environmentally benign synthetic processes.
A representative microwave-assisted synthesis of a related fused 1,2,4-triazine system involves the rapid and efficient solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one under microwave irradiation. nih.gov This demonstrates the potential of microwave technology in the synthesis of functionalized triazine precursors for more complex fused systems.
| Synthesis Method | Reaction Time | Yield |
| Conventional Heating | Several hours | Moderate |
| Microwave Irradiation | Minutes | Often higher |
Preparation of Complex Fused Polycyclic Systems Incorporating the Imidazo[1,2-b]nih.govut.ac.irresearchgate.nettriazine Core
The imidazo[1,2-b] nih.govut.ac.irresearchgate.nettriazine scaffold can serve as a building block for the construction of more elaborate polycyclic systems. These complex structures are of interest due to their potential for novel biological activities. The synthesis of such systems often involves further functionalization and cyclization reactions on the pre-formed imidazo[1,2-b] nih.govut.ac.irresearchgate.nettriazine core.
An example of the construction of a complex fused system from a related imidazo-triazine core is the synthesis of imidazo[4,5-e] nih.govbeilstein-journals.orgthiazino[2,3-c] nih.govut.ac.irresearchgate.nettriazines. This is achieved through a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] nih.govut.ac.irresearchgate.nettriazines. nih.govbeilstein-journals.org This transformation involves a cascade sequence of hydrolysis and skeletal rearrangement, demonstrating how a fused imidazo-triazine can be chemically manipulated to create a more complex polycyclic architecture.
Another approach involves the aldol-crotonic condensation of imidazo[4,5-e] nih.govbeilstein-journals.orgthiazolo[3,2-b] nih.govut.ac.irresearchgate.nettriazine-2,7-diones with aromatic or heteroaromatic aldehydes to yield previously unknown (Z)-6-aryl(hetaryl)methylidene derivatives. researchgate.net This highlights a method for introducing further diversity and complexity to the fused system.
The following table summarizes the types of complex fused systems that can be generated from imidazo-triazine precursors:
| Starting Scaffold | Reaction Type | Resulting Fused System |
| Imidazo[4,5-e]thiazolo[2,3-c] nih.govut.ac.irresearchgate.nettriazine | Base-induced rearrangement | Imidazo[4,5-e] nih.govbeilstein-journals.orgthiazino[2,3-c] nih.govut.ac.irresearchgate.nettriazine |
| Imidazo[4,5-e] nih.govbeilstein-journals.orgthiazolo[3,2-b] nih.govut.ac.irresearchgate.nettriazine | Aldol-crotonic condensation | (Z)-6-aryl(hetaryl)methylidene derivatives |
These examples underscore the versatility of the imidazo-triazine core as a platform for the synthesis of diverse and complex polycyclic heterocyclic compounds.
Chemical Reactivity and Derivatization Strategies of Imidazo 1,2 B 1 2 3 Triazines
Functionalization of the Imidazo[1,2-b]researchgate.netresearchgate.netbeilstein-journals.orgtriazine Core
Functionalization of the pre-formed imidazo[1,2-b] researchgate.netresearchgate.netbeilstein-journals.orgtriazine ring system is a key strategy for the introduction of various substituents, which can significantly influence the molecule's properties. The primary methods for achieving this include N-alkylation and N-acylation reactions, as well as electrophilic and nucleophilic substitution reactions.
The nitrogen atoms within the imidazo[1,2-b] researchgate.netresearchgate.netbeilstein-journals.orgtriazine core are susceptible to alkylation and acylation, providing a straightforward method for introducing diverse functional groups.
N-Alkylation
N-alkylation of the imidazo[1,2-b] researchgate.netresearchgate.netbeilstein-journals.orgtriazine system has been demonstrated as a viable method for derivatization. For instance, 2,6-disubstituted imidazo[1,2-b] researchgate.netresearchgate.netbeilstein-journals.org-triazin-3(4H)-ones can be further reacted with α-haloketones to yield N-alkylated products. This reaction typically proceeds by nucleophilic attack of a nitrogen atom on the electrophilic carbon of the α-haloketone. The specific nitrogen atom that undergoes alkylation can be influenced by the substitution pattern of the imidazotriazine core and the reaction conditions.
| Starting Material | Reagent | Product | Reference |
| 2,6-disubstituted imidazo[1,2-b] researchgate.netresearchgate.netbeilstein-journals.org-triazin-3(4H)-one | α-haloketone | N-alkylated imidazo[1,2-b] researchgate.netresearchgate.netbeilstein-journals.orgtriazine | researchgate.netglobalresearchonline.net |
N-Acylation
While less commonly reported than N-alkylation, N-acylation of the imidazo[1,2-b] researchgate.netresearchgate.netbeilstein-journals.orgtriazine core is a potential route for introducing acyl groups. This can be achieved using standard acylating agents such as acyl chlorides or anhydrides. The reactivity of the different nitrogen atoms towards acylation would likely depend on their nucleophilicity, which is influenced by the electronic effects of the substituents on the heterocyclic core.
Electrophilic Substitution
The imidazo[1,2-b] researchgate.netresearchgate.netbeilstein-journals.orgtriazine system is a π-electron rich heterocyclic system, making it susceptible to electrophilic substitution reactions. The imidazole (B134444) ring is generally more reactive towards electrophiles than the triazine ring. Theoretical studies and experimental evidence from related imidazo-fused systems suggest that electrophilic attack is most likely to occur at the C5 and C7 positions of the imidazole moiety, which are electron-rich. The regioselectivity of these reactions is governed by the electronic distribution within the fused ring system and the nature of the electrophile. For example, bromination of imidazo[2,1-b] researchgate.netbeilstein-journals.orgglobalresearchonline.netthiadiazoles, a related fused system, occurs at the C5 position using N-bromosuccinimide researchgate.net.
Nucleophilic Substitution
The triazine ring in the imidazo[1,2-b] researchgate.netresearchgate.netbeilstein-journals.orgtriazine system is electron-deficient, making it susceptible to nucleophilic attack, particularly when substituted with a good leaving group such as a halogen. Nucleophilic aromatic substitution (SNAr) reactions provide a powerful tool for introducing a wide range of nucleophiles onto the triazine portion of the molecule. For instance, 1,6-dihydro-3(2H)-thioxo-6-spiro-(9'-fluorene)-1,2,4-triazin-5(4H)-one has been used to synthesize various analogues via nucleophilic substitution reactions researchgate.net. The reactivity towards nucleophiles can be enhanced by the presence of electron-withdrawing groups on the triazine ring.
Skeletal Rearrangements and Ring Transformations
The imidazo[1,2-b] researchgate.netresearchgate.netbeilstein-journals.orgtriazine core and its derivatives can undergo a variety of skeletal rearrangements and ring transformations, often induced by base. These reactions can lead to the formation of novel heterocyclic systems with expanded, contracted, or isomeric ring structures.
Base-induced rearrangements are a prominent feature in the chemistry of imidazo-fused triazines. These transformations often proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.
Ring Expansions
Derivatives of related imidazo[4,5-e]thiazolo[3,2-b] researchgate.netresearchgate.netbeilstein-journals.orgtriazines have been shown to undergo base-induced ring expansion of the thiazole (B1198619) ring to a thiazine (B8601807) ring. For example, treatment of imidazo[4,5-e]thiazolo[2,3-c] researchgate.netresearchgate.netbeilstein-journals.orgtriazin-7(8H)-ylidene)acetic acid esters with excess potassium hydroxide (B78521) in methanol (B129727) leads to a cascade sequence of hydrolysis and skeletal rearrangement to form imidazo[4,5-e] researchgate.netglobalresearchonline.netthiazino[2,3-c] researchgate.netresearchgate.netbeilstein-journals.orgtriazines beilstein-journals.orgnih.gov. This transformation involves the expansion of the five-membered thiazolidine (B150603) ring into a six-membered thiazine ring.
| Starting Material | Base | Solvent | Product | Reference |
| Imidazo[4,5-e]thiazolo[2,3-c] researchgate.netresearchgate.netbeilstein-journals.orgtriazin-7(8H)-ylidene)acetic acid esters | KOH | Methanol | Imidazo[4,5-e] researchgate.netglobalresearchonline.netthiazino[2,3-c] researchgate.netresearchgate.netbeilstein-journals.orgtriazines | beilstein-journals.orgnih.gov |
| 6-Arylmethylidene derivatives of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines | KOH | Methanol | Isomeric derivatives of imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine | beilstein-journals.org |
Ring Contractions
The triazine ring within fused heterocyclic systems can undergo contraction under certain conditions. For instance, reactions of 1,2,4-triazines have been reported to proceed with a triazine ring contraction to form an imidazole ring wikipedia.org. This type of transformation can be initiated by various reagents, including reducing agents, oxidizing agents, and acids.
Base-catalyzed rearrangements can also lead to the interconversion of isomeric fused heterocyclic systems. For example, linear imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines have been shown to rearrange into the isomeric angular imidazo[4,5-e]thiazolo[2,3-с]-1,2,4-triazines upon treatment with a base beilstein-journals.orgd-nb.info. This skeletal rearrangement of the thiazolotriazine system often occurs during reactions with carbonyl compounds in the presence of a base like potassium hydroxide in methanol. The reaction likely proceeds through a transamidation process.
| Starting Material | Base | Product | Reference |
| Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines | Base | Imidazo[4,5-e]thiazolo[2,3-с]-1,2,4-triazines | beilstein-journals.orgd-nb.info |
| Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine-2,7-diones | Base | Imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine-2,8-diones | researchgate.net |
Diversification through Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to the diversification of various heterocyclic scaffolds, including those related to imidazo[1,2-b] researchgate.netresearchgate.netbeilstein-journals.orgtriazine. These reactions typically involve the coupling of a halo-substituted heterocycle with a suitable coupling partner.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which involves the reaction of a halide with an organoboron reagent, is a widely used method for forming C-C bonds yonedalabs.comlibretexts.orgyoutube.com. While specific examples on the imidazo[1,2-b] researchgate.netresearchgate.netbeilstein-journals.orgtriazine core are not extensively documented, the successful application of this reaction to other halo-substituted imidazo-fused heterocycles, such as 2-halo-imidazo[4,5-b]pyridines, suggests its feasibility researchgate.netresearchgate.net. The reaction would typically involve a halo-imidazo[1,2-b] researchgate.netresearchgate.netbeilstein-journals.orgtriazine and a boronic acid or ester in the presence of a palladium catalyst and a base.
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a C-C bond between a halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst wikipedia.orgresearchgate.netorganic-chemistry.orgacs.org. This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations. The Sonogashira coupling has been successfully employed in the synthesis of various imidazo-fused heterocyclic compounds.
Heck Coupling
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene wikipedia.orgorganic-chemistry.orgnih.govrsc.orglibretexts.org. This reaction provides a direct method for the vinylation of heterocyclic cores. The successful application of the Heck reaction to a variety of heterocyclic systems suggests its potential for the functionalization of halo-imidazo[1,2-b] researchgate.netresearchgate.netbeilstein-journals.orgtriazines.
| Cross-Coupling Reaction | General Reactants | General Product |
| Suzuki-Miyaura | Halo-imidazo[1,2-b] researchgate.netresearchgate.netbeilstein-journals.orgtriazine, Organoboron reagent | Aryl/Alkyl-substituted derivative |
| Sonogashira | Halo-imidazo[1,2-b] researchgate.netresearchgate.netbeilstein-journals.orgtriazine, Terminal alkyne | Alkynyl-substituted derivative |
| Heck | Halo-imidazo[1,2-b] researchgate.netresearchgate.netbeilstein-journals.orgtriazine, Alkene | Alkenyl-substituted derivative |
Structure Activity Relationship Sar Studies of Imidazo 1,2 B 1 2 3 Triazine Derivatives
Methodological Approaches for SAR Elucidation (e.g., analog synthesis, systematic modification)
The elucidation of SAR for Imidazo[1,2-b] mdpi.comijpsr.infonih.govtriazine and related heterocyclic systems relies on a combination of synthetic chemistry and computational modeling. These approaches allow researchers to rationally design and evaluate new derivatives with improved biological activity.
Another common synthetic approach involves the condensation of a diketone, such as 1,2-bis(4-methoxyphenyl)ethane-1,2-dione, with thiosemicarbazide (B42300) in acetic acid. nih.gov This core can then be further modified. For example, linking different arylidene-hydrazinyl moieties to the 1,2,4-triazine (B1199460) core allows for a systematic study of how various aryl substituents affect cytotoxicity and enzyme inhibition. nih.gov
Computational Approaches: In conjunction with chemical synthesis, computational methods play a crucial role in understanding SAR. Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its target protein. nih.govmdpi.comfrontiersin.org By simulating the interaction between imidazotriazine derivatives and the active site of a target enzyme or receptor, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. frontiersin.orgnih.gov For example, docking studies have been employed to explore the binding mechanisms of 1,2,4-triazine derivatives with targets like the mammalian target of rapamycin (B549165) (mTOR) and the fungal enzyme Lanosterol (B1674476) 14α-demethylase (CYP51). nih.govfrontiersin.org
Furthermore, methods like Density Functional Theory (DFT) are used to optimize the 3D structures of the molecules before docking to ensure a more accurate representation of their geometry and electronic properties. mdpi.com These computational insights help in prioritizing which analogs to synthesize, thereby making the drug discovery process more efficient.
Influence of Substituents on the Biological Activity Profile of Imidazo[1,2-b]mdpi.comijpsr.infonih.govtriazines
The biological activity of imidazotriazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies have identified key structural features that govern their potency and selectivity against various biological targets.
For antimicrobial activity, specific substitutions on the imidazo[2,1-c] mdpi.comijpsr.infonih.govtriazine scaffold have been shown to be critical. A study evaluating a series of derivatives for antibacterial and antifungal properties found that the compound 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c] mdpi.comijpsr.infonih.govtriazin-7(2H)-one was the most potent. researchgate.net This highlights the beneficial effect of a 4-chlorobenzylidene group at position 6 and a 4-methylphenyl group at position 4 for antimicrobial efficacy. researchgate.net
| Compound | R | R' | Activity |
| I | H | 4-Cl | Potent Antibacterial & Antifungal |
| II | 4-CH₃ | 4-Cl | Most Potent Antimicrobial |
| III | 4-OCH₃ | 4-Cl | Good Antimicrobial |
| IV | 4-Cl | 4-Cl | Good Antimicrobial |
Table 1: Influence of substituents on the antimicrobial activity of select Imidazo[2,1-c] mdpi.comijpsr.infonih.govtriazine derivatives. Data sourced from a study on their antimicrobial properties. researchgate.net
In the context of anticancer activity, SAR studies on 1,2,4-triazine derivatives as potential mTOR inhibitors revealed the significant role of the arylidene moiety linked to a hydrazinyl part of the structure. nih.gov It was observed that the substitution of a five-membered heterocyclic ring containing a nitro group (NO₂), such as 5-nitrofuran-2-yl, resulted in the highest potency against HL-60 and MCF-7 cancer cell lines. nih.gov This suggests that the electron-withdrawing nature and specific geometry of the nitro-heterocycle are crucial for cytotoxic activity. nih.gov
| Compound ID | Arylidene Moiety | IC₅₀ on HL-60 (µM) | IC₅₀ on MCF-7 (µM) |
| S1 | 5-nitrofuran-2-yl | 6.42 | 9.77 |
| S2 | 5-nitrothiophen-2-yl | 10.11 | 15.30 |
| S3 | 4-nitrophenyl | 14.20 | 20.20 |
Table 2: Cytotoxicity of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties. The data demonstrates the superior potency of the 5-nitrofuran-2-yl substituent. nih.gov
Similarly, for imidazo[1,2-b]pyridazine (B131497) derivatives targeting mTOR, the presence of a diaryl urea (B33335) moiety was found to be essential for significant anti-proliferative activity. nih.gov Compounds A17 and A18 in this series, which incorporate specific diaryl urea structures, demonstrated potent mTOR inhibition with IC₅₀ values of 0.067 μM and 0.062 μM, respectively. nih.gov
Spatial and Electronic Requirements for Receptor Binding and Enzymatic Inhibition
The interaction between an imidazotriazine derivative and its biological target is governed by precise spatial and electronic complementarity. Molecular modeling and kinetic studies provide valuable insights into these requirements.
Electronic Requirements and Key Interactions: The electronic properties of the molecule, including its charge distribution and ability to form specific non-covalent bonds, are fundamental for binding and inhibition. Molecular docking of 1,2,4-triazine derivatives against the fungal enzyme CYP51 revealed that high binding affinity is achieved through the formation of hydrogen bonds and other non-covalent interactions with active site residues. frontiersin.org
In the case of a potent α-glucosidase inhibitor from a series of 1,2,4-triazine derivatives bearing a carbazole (B46965) moiety (compound 7k), kinetic analysis revealed a non-competitive mode of inhibition. nih.gov This suggests that the inhibitor does not bind to the same site as the substrate but rather to an allosteric site, causing a conformational change in the enzyme that reduces its activity. Molecular docking studies confirmed the binding interactions of this compound with the α-glucosidase enzyme, elucidating the specific contacts responsible for its inhibitory effect. nih.gov For mTOR inhibitors, analysis of promising compounds showed they could suppress the phosphorylation of downstream targets, confirming their mechanism of action at a cellular level. nih.gov The ability to form specific hydrogen bonds with key amino acid residues, such as Ser280 in the TGF-βR1 kinase domain, has been identified as a critical factor for the selectivity of some triazole-based inhibitors. mdpi.com
Target Oriented Research and Mechanistic Investigations of Imidazo 1,2 B 1 2 3 Triazines
Modulation of Gamma-Aminobutyric Acid (GABA) Receptors
Derivatives of the imidazo[1,2-b] nih.govnih.govresearchgate.nettriazine class have been identified as ligands for the benzodiazepine (B76468) binding site of GABA-A receptors. nih.govresearchgate.net These compounds are of significant interest for their potential therapeutic applications in conditions related to the central nervous system, such as anxiety and convulsions. google.com
Functional Selectivity for GABA-A Receptor Subtypes (e.g., α2/α3)
A notable characteristic of certain imidazo[1,2-b] nih.govnih.govresearchgate.nettriazines is their functional selectivity for the α2 and α3 subtypes of the GABA-A receptor over the α1 subtype. nih.gov This selectivity is a key area of research, as the α1 subunit is associated with the sedative effects of classical benzodiazepines. google.com By preferentially targeting the α2 and/or α3 subunits, these compounds have the potential to elicit anxiolytic effects with a reduced propensity for sedation. google.com
For instance, a series of imidazo[1,2-b] nih.govnih.govresearchgate.nettriazines demonstrated high affinity and functional selectivity for the GABA-A α3-containing receptor subtype. nih.gov One particular derivative, TPA023B, exhibited higher efficacy at GABA-A α2 and α3 receptors and was well-tolerated in clinical studies, showing no sedation at significant GABA receptor occupancy levels. researchgate.netresearchgate.net Research has led to the identification of 7-phenylimidazo[1,2-b] nih.govnih.govresearchgate.nettriazine derivatives with good affinity for the α2 and/or α3 subunits, with some compounds exhibiting a binding affinity (Ki) of 200 nM or less. google.com
| Compound | Target Subtype(s) | Key Finding |
|---|---|---|
| Imidazo[1,2-b] nih.govnih.govresearchgate.nettriazine derivatives | α2/α3 | Functionally selective over the α1 subtype, suggesting potential for non-sedating anxiolytics. nih.govgoogle.com |
| TPA023B | α2/α3 | Higher efficacy at α2 and α3 receptors; well-tolerated in clinical studies without causing sedation. researchgate.netresearchgate.net |
| 7-phenylimidazo[1,2-b] nih.govnih.govresearchgate.nettriazine derivatives | α2 and/or α3 | Good affinity with Ki values of 200 nM or less. google.com |
Ligand-Receptor Interaction Mechanisms
Imidazo[1,2-b] nih.govnih.govresearchgate.nettriazines act as agonists at the benzodiazepine binding site of GABA-A receptors. nih.gov The binding of these ligands modulates the receptor's function, enhancing the effect of the neurotransmitter GABA. The precise interactions between the imidazo[1,2-b] nih.govnih.govresearchgate.nettriazine core and the amino acid residues within the benzodiazepine binding pocket are crucial for their affinity and selectivity. The structural features of these compounds, including substitutions on the triazine and imidazole (B134444) rings, are optimized through structure-activity relationship (SAR) studies to improve their functional selectivity and pharmacokinetic properties. nih.gov
Protein Kinase Inhibition Profiles
In addition to their effects on GABA receptors, imidazo[1,2-b] nih.govnih.govresearchgate.nettriazine derivatives have been investigated as inhibitors of various protein kinases, highlighting their potential in oncology and other therapeutic areas.
Inhibition of MET Tyrosine Kinase Receptor Signaling
Certain imidazo[1,2-b] nih.govnih.govresearchgate.nettriazines have been shown to inhibit the MET tyrosine kinase receptor. researchgate.net Aberrant activation of the c-Met signaling pathway is a significant factor in the development and progression of cancer. nih.gov The design of imidazo[1,2-a]pyridine (B132010) derivatives, a related scaffold, has been guided by the structural characteristics of type II c-Met inhibitors, aiming to establish hydrogen bonding interactions with key residues in the c-Met active site, such as Met1160 and Asp1222. nih.gov
Antagonism of G-Protein-Coupled Receptor 84 (GPR84)
A class of 1,2,4-triazine (B1199460) derivatives has been identified as high-affinity and selective competitive antagonists of the human G-protein-coupled receptor 84 (GPR84). nih.govacs.org GPR84 is a proinflammatory receptor, making it a potential therapeutic target for inflammatory and fibrotic diseases. nih.govacs.org Extensive structure-activity relationship (SAR) studies have been conducted to optimize the antagonist properties of these compounds. nih.govresearchgate.net Interestingly, this series of compounds shows species selectivity, lacking significant affinity for mouse GPR84. nih.govacs.org Molecular modeling and mutagenesis studies have provided insights into the potential binding pose of these orthosteric antagonists and the molecular basis for this species selectivity. nih.govnih.gov
| Compound Class | Target | Key Finding |
|---|---|---|
| 1,2,4-Triazine derivatives | GPR84 | High-affinity, selective competitive antagonists of human GPR84. nih.govacs.org |
| Lead compound 42 | GPR84 | A potent antagonist with a favorable pharmacokinetic profile. nih.govresearchgate.net |
Cyclin-Dependent Kinase (CDK) Inhibition and Related Pathways
Imidazo[1,2-b]pyridazine (B131497) derivatives, structurally related to imidazo[1,2-b] nih.govnih.govresearchgate.nettriazines, have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs). researchgate.net CDKs are crucial regulators of the cell cycle, and their inhibition is a well-established therapeutic strategy in cancer. nih.gov Specifically, imidazo[1,2-b]pyridazine analogs have been developed as potent inhibitors of CDK12 and CDK13. digitellinc.com These compounds can act as ATP competitive inhibitors and can also induce the degradation of Cyclin K, a regulatory partner of CDK12. digitellinc.com
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B cell receptor signaling pathway, making it a significant target for therapies against B cell malignancies and autoimmune diseases. nih.govwikipedia.org Extensive searches for studies detailing the inhibition of BTK specifically by compounds with the Imidazo[1,2-b] nih.govresearchgate.netnih.govtriazine core did not yield targeted results. Research in this area often focuses on related but structurally distinct scaffolds, such as Imidazo[1,2-b]pyridazine derivatives, which have been identified as potent BTK inhibitors. nih.gov
Polo-Like Kinase (PLK) Inhibition
Polo-like kinase 1 (PLK1) is a key regulator of multiple stages of mitosis, and its overexpression is linked to various cancers, making it a promising oncology target. researchgate.netnih.gov However, specific data on the inhibition of PLK by the Imidazo[1,2-b] nih.govresearchgate.netnih.govtriazine ring system is not available in the reviewed literature. Studies in this field have reported on the activity of isomers, such as Imidazo[5,1-f] nih.govresearchgate.netnih.govtriazin-2-amines, as novel PLK1 inhibitors. nih.gov
Antimicrobial Activity and Proposed Mechanisms
While the broader 1,2,4-triazine class of compounds is known for its potential antimicrobial properties, specific and detailed studies on the Imidazo[1,2-b] nih.govresearchgate.netnih.govtriazine scaffold are not widely documented. nih.gov
Antibacterial Spectrum and Efficacy
There is a lack of specific research detailing the antibacterial spectrum and efficacy of Imidazo[1,2-b] nih.govresearchgate.netnih.govtriazine derivatives. The antibacterial activity of related heterocyclic compounds, such as other 1,2,4-triazine derivatives and different isomers like Imidazo[2,1-c] nih.govresearchgate.netnih.govtriazines, has been evaluated, with some compounds showing activity against various bacterial strains. researchgate.netbiointerfaceresearch.com
Antiviral Properties, including Anti-HIV Activity
The 1,2,4-triazine fragment is recognized for its potential in the development of agents with antiviral bioactivities, including anti-HIV properties. nih.govmdpi.com However, dedicated studies investigating the antiviral and anti-HIV efficacy of the specific Imidazo[1,2-b] nih.govresearchgate.netnih.govtriazine fused system were not identified in the conducted research. The literature tends to focus on either the general 1,2,4-triazole (B32235) nucleus or other fused systems for anti-HIV activity. nih.govresearchgate.net
Antifungal Applications
Investigations into the antifungal properties of the precise Imidazo[1,2-b] nih.govresearchgate.netnih.govtriazine structure are limited. However, research on related derivatives provides some insight into the potential of the broader chemical class. For instance, a series of Benzo nih.govresearchgate.netimidazo[1,2-d] nih.govresearchgate.netnih.govtriazine derivatives, which feature an additional fused benzene (B151609) ring, were synthesized and evaluated for their in-vitro antifungal activity against several phytopathogenic fungi. nih.govnih.gov
Many of these compounds demonstrated significant fungicidal activity at a concentration of 50 μg/mL against fungi such as Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. nih.govnih.gov The study indicated that the presence of electron-withdrawing groups (e.g., fluorine, chlorine) on the phenyl ring enhanced antifungal activity. nih.gov
Table 1: In Vitro Antifungal Activity of Selected Benzo nih.govresearchgate.netimidazo[1,2-d] nih.govresearchgate.netnih.govtriazine Derivatives at 50 μg/mL nih.gov
| Compound ID | Target Fungi | Inhibition Rate (%) |
|---|---|---|
| 4a | Botrytis cinerea | 62.1 |
| 4g | Botrytis cinerea | 70.5 |
| 4n | Botrytis cinerea | 69.2 |
| 4g | Rhizoctonia solani | 58.0 |
| 4n | Rhizoctonia solani | 53.9 |
| 4g | Colletotrichum capsici | 60.3 |
It is important to note these findings are for a different, though related, chemical structure and cannot be directly attributed to Imidazo[1,2-b] nih.govresearchgate.netnih.govtriazine.
Antituberculosis Potency
No specific studies on the antituberculosis activity of Imidazo[1,2-b] nih.govresearchgate.netnih.govtriazine were found. The research on antitubercular agents in this heterocyclic family has largely concentrated on other scaffolds, such as Imidazo[1,2-b] nih.govresearchgate.netnih.govresearchgate.nettetrazines and Imidazo[2,1-b] nih.govnih.govoxazines, with some derivatives showing prominent minimal inhibitory concentrations against Mycobacterium tuberculosis. nih.govucl.ac.uk
Central Nervous System (CNS) Modulatory Actions
Derivatives of the imidazo[1,2-b] nih.govresearchgate.netresearchgate.nettriazine core have been identified as potent and selective modulators of the central nervous system, primarily through their interaction with the γ-aminobutyric acid type A (GABAA) receptors. nih.govresearchgate.netnih.gov These receptors are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission in the brain.
Research has demonstrated that imidazo[1,2-b] nih.govresearchgate.netresearchgate.nettriazines act as selective agonists at the benzodiazepine binding site of GABAA receptors. nih.gov Notably, these compounds exhibit functional selectivity for the α2 and α3 subtypes over the α1 subtype. nih.gov This subtype selectivity is a key area of investigation, as the α1 subtype is primarily associated with sedative effects, whereas the α2 and α3 subtypes are linked to anxiolytic and other CNS modulatory actions.
One of the well-documented examples from this class is the compound TPA023B, which has shown high efficacy at GABAA α2 and α3 receptors. researchgate.net The focused agonistic activity on these specific subtypes underscores the potential for developing CNS modulatory agents with more refined pharmacological profiles. The exploration of structure-activity relationships within this chemical series has been aimed at optimizing this functional selectivity. nih.gov
Table 1: GABAA Receptor Subtype Selectivity of Imidazo[1,2-b] nih.govresearchgate.netresearchgate.nettriazine Derivatives
| Compound | Target | Action | Selectivity Profile |
|---|---|---|---|
| Imidazo[1,2-b] nih.govresearchgate.netresearchgate.nettriazine series | GABAA Receptor | Agonist | Selective for α2/α3 subtypes over α1 |
Anti-inflammatory Mechanisms of Action
The anti-inflammatory properties of the broader 1,2,4-triazine class of compounds suggest several mechanistic pathways that may be relevant to the imidazo[1,2-b] nih.govresearchgate.netresearchgate.nettriazine scaffold. These mechanisms involve the modulation of key inflammatory mediators and signaling pathways.
One significant anti-inflammatory mechanism is the inhibition of pro-inflammatory cytokine production. Studies on 1,2,4-triazine derivatives have shown potent inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov The anti-cytokine activity of some of these compounds has been linked to the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses. nih.gov
Furthermore, inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a well-established anti-inflammatory mechanism. While direct evidence for COX inhibition by imidazo[1,2-b] nih.govresearchgate.netresearchgate.nettriazines is still emerging, related fused heterocyclic systems such as imidazo[2,1-b]thiazoles and imidazo[1,2-a]pyridines have been reported as selective COX-2 inhibitors. brieflands.comnih.gov For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines demonstrated potent COX-2 inhibitory activity with IC50 values in the nanomolar range. nih.gov This suggests that the imidazo-fused triazine core may also interact with this key enzyme in the inflammatory cascade.
Recent patent literature has also highlighted the potential for imidazo[1,2-d] nih.govresearchgate.netresearchgate.nettriazine derivatives to act as inhibitors of the NLRP3 inflammasome pathway. google.com The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and controlling the maturation and secretion of IL-1β and IL-18. Inhibition of this pathway represents a contemporary approach to anti-inflammatory therapy.
Table 2: Potential Anti-inflammatory Mechanisms of Imidazo[1,2-b] nih.govresearchgate.netresearchgate.nettriazine and Related Compounds
| Mechanism | Molecular Target | Effect |
|---|---|---|
| Cytokine Modulation | IL-1β, TNF-α | Inhibition of production |
| Signal Transduction Inhibition | p38 MAPK | Inhibition of signaling pathway |
| Enzyme Inhibition | COX-2 | Selective inhibition |
Neuroprotective Effects
The neuroprotective potential of compounds containing the 1,2,4-triazine core has been attributed to several distinct mechanisms of action that combat neuronal damage and cell death.
One key neuroprotective mechanism involves the attenuation of oxidative stress. Derivatives of 1,2,4-triazines have been shown to possess anti-oxidative stress properties. nih.gov This is crucial in neurodegenerative conditions where an imbalance in reactive oxygen species (ROS) contributes significantly to neuronal damage.
Furthermore, these compounds have demonstrated the ability to interfere with apoptotic pathways. For example, 1,2,4-triazine derivatives have been found to inhibit lipopolysaccharide (LPS)-induced apoptosis in neuronal cells. This effect is mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, which in turn downregulates the expression of pro-inflammatory and pro-apoptotic proteins like COX-2. dntb.gov.ua The inhibition of caspase-3, a key executioner enzyme in apoptosis, has also been identified as a neuroprotective mechanism for related 1,2,4-triazole-chalcone hybrids, suggesting a potential avenue of investigation for imidazo[1,2-b] nih.govresearchgate.netresearchgate.nettriazines. nih.gov
In the context of Alzheimer's disease models, 1,2,4-triazine derivatives have shown protective effects against toxicity induced by hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) peptides. researchgate.net A specific 5,6-diaryl-1,2,4-triazine-3-thioacetate derivative, compound 8e, was identified as a potent neuroprotective agent against H₂O₂-induced apoptosis with an EC₅₀ of 14 µM. researchgate.net
Table 3: Investigated Neuroprotective Mechanisms of 1,2,4-Triazine Derivatives
| Mechanism | Cellular Effect |
|---|---|
| Anti-oxidative Stress | Reduction of reactive oxygen species |
| Apoptosis Inhibition | Suppression of NF-κB and caspase-3 activation |
| Anti-inflammatory Action | Downregulation of COX-2 expression |
Advanced Spectroscopic and Spectrometric Characterization in Imidazo 1,2 B 1 2 3 Triazine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Imidazo[1,2-b] researchgate.netnih.govrsc.orgtriazine derivatives. Primarily, ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the carbon-hydrogen framework of the molecule, confirming the successful synthesis of the target scaffold and the positions of various substituents. nih.govnih.gov
Detailed analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities provides definitive evidence for the connectivity of atoms. For instance, in the ¹H NMR spectra of benzo rsc.orgcrossref.orgimidazo[1,2-d] researchgate.netnih.govrsc.orgtriazine derivatives, aromatic protons typically appear in the range of 6.94–8.02 ppm, while methylene (B1212753) protons on the triazine ring are observed between 5.12–5.84 ppm. nih.gov In the ¹³C NMR spectra, characteristic signals for carbonyl carbons (C=O) can be found at 150.24–153.56 ppm, and aromatic carbons resonate between 113.83–149.01 ppm. nih.gov
NMR is particularly crucial for distinguishing between potential isomers that may form during synthesis. For example, in the study of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines and their regioisomeric imidazo[4,5-e]thiazolo[2,3-с]-1,2,4-triazines, significant downfield shifts in the ¹H NMR spectra are observed for specific protons, allowing for unambiguous assignment. The NH group proton signal shifts from 6.9–7.2 ppm in the linear isomers to 8.0–8.4 ppm in the angular structures. nih.govbeilstein-journals.org Similarly, a downfield shift is noted for one of the bridging protons (3a-H or 9a-H), confirming the structural rearrangement. nih.govbeilstein-journals.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often used for more complex structures to establish proton-proton and proton-carbon correlations over multiple bonds, completing the comprehensive structural assignment. mdpi.comnih.gov
| Derivative Type | Proton Environment | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Benzo rsc.orgcrossref.orgimidazo[1,2-d] researchgate.netnih.govrsc.orgtriazines | Aromatic Protons | 6.94–8.02 | nih.gov |
| Benzo rsc.orgcrossref.orgimidazo[1,2-d] researchgate.netnih.govrsc.orgtriazines | 1,2,4-Triazine (B1199460) Methylene Protons | 5.12–5.84 | nih.gov |
| Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines (Linear) | NH Proton | 6.9–7.2 | nih.govbeilstein-journals.org |
| Imidazo[4,5-e]thiazolo[2,3-с]-1,2,4-triazines (Angular) | NH Proton | 8.0–8.4 | nih.govbeilstein-journals.org |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. researchgate.net It provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or more decimal places. researchgate.net This level of precision allows for the calculation of a unique molecular formula, distinguishing it from other potential formulas that may have the same nominal mass. researchgate.net
In the synthesis of new Imidazo[1,2-b] researchgate.netnih.govrsc.orgtriazine derivatives, HRMS is routinely used to confirm that the elemental composition of the synthesized product matches the theoretical composition. nih.govbeilstein-journals.orgnih.gov For example, in the characterization of 3-ethynyltriimidazo[1,2-a:1′,2′-c:1″,2″-e] researchgate.netcrossref.orgnih.govtriazine, HRMS analysis provided a measured m/z of 223.0734 for the [M+H]⁺ ion, which is in excellent agreement with the calculated value of 223.0732 for the molecular formula C₁₁H₇N₆. nih.gov This confirmation is a critical step in the characterization process, complementing the structural data obtained from NMR spectroscopy. nih.govbeilstein-journals.org
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| 3-Ethynyltriimidazo[1,2-a:1′,2′-c:1″,2″-e] researchgate.netcrossref.orgnih.govtriazine | C₁₁H₆N₆ | [M+H]⁺ | 223.0732 | 223.0734 | nih.gov |
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, which generates a unique diffraction pattern. Analysis of this pattern allows for the precise calculation of bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms. nih.govsunway.edu.my
For many novel Imidazo[1,2-b] researchgate.netnih.govrsc.orgtriazine derivatives, X-ray crystal structure analysis has been the ultimate proof of their synthesized structure, confirming the connectivity and stereochemistry that were inferred from spectroscopic data. nih.govbeilstein-journals.orgnih.gov For instance, the structure of a benzo rsc.orgcrossref.orgimidazo[1,2-d] researchgate.netnih.govrsc.orgtriazine derivative (compound 4n) was unequivocally confirmed by single-crystal X-ray diffraction. nih.govnih.gov The analysis revealed a triclinic crystal system with the space group P-1. nih.gov Similarly, the crystal structure of 7-(4-methylphenyl)imidazo[1,2-a] researchgate.netcrossref.orgnih.govtriazin-4-amine was determined, showing a nearly planar imidazotriazine group with a slight twist relative to the appended 4-methylphenyl group. sunway.edu.my This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.033 (6) |
| b (Å) | 10.136 (7) |
| c (Å) | 10.396 (7) |
| α (°) | 118.323 (7) |
| β (°) | 91.750 (8) |
| γ (°) | 104.198 (7) |
| Volume (ų) | 800.2 (9) |
| Z | 2 |
UV-Vis and Photoluminescence Spectroscopy for Electronic Structure Analysis
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are key techniques for investigating the electronic properties of Imidazo[1,2-b] researchgate.netnih.govrsc.orgtriazine compounds. nih.gov UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic transitions within the molecule. The position of the maximum absorption wavelength (λmax) is influenced by the extent of the conjugated π-system and the nature of substituents. nih.gov
Many Imidazo[1,2-b] researchgate.netnih.govrsc.orgtriazine derivatives exhibit interesting photophysical properties. For example, studies on imidazo[1,2-b]pyrido[4,3-e] researchgate.netnih.govrsc.orgtriazin-6(7Н)-ones involved analyzing their absorption and photoluminescence spectra to understand the structure-property relationships. nih.govresearchgate.net In some V-shaped bis-imidazo[1,2-a]pyridine fluorophores, which share a related fused heterocyclic core, intense near-UV to blue fluorescence is observed upon photoexcitation. nih.gov The emission maxima and photoluminescence quantum yields (PLQY) are highly dependent on the molecular structure, particularly the presence of electron-donating or electron-withdrawing groups, which can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov Analysis of these spectra, often supported by theoretical calculations, provides valuable insights into the electronic structure and potential applications of these compounds in materials science and as biological probes. nih.govresearchgate.netnih.gov
| Compound Family | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (PLQY) |
|---|---|---|---|
| V-Shaped bis-Imidazo[1,2-a]pyridines (4c/5c) | ~320-380 | ~425-430 | up to 0.51 |
Computational and Theoretical Studies of Imidazo 1,2 B 1 2 3 Triazines
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of Imidazo[1,2-b] researchgate.netresearchgate.netnih.govtriazine derivatives. Methods such as Density Functional Theory (DFT) are employed to compute various molecular properties.
For instance, the analysis of spectral-luminescence properties of certain Imidazo[1,2-b]pyrido[4,3-e] researchgate.netresearchgate.netnih.govtriazin-6(7Н)-ones has been performed using quantum chemistry methods. These theoretical results, when compared with experimental data, help in understanding the structure-property relationships. In some cases, quantum-chemical calculations using the CNDO/2 method have successfully predicted the site of electrophilic substitution reactions such as bromination, nitration, and formylation on 2,3,6-triarylimidazo[1,2-b]-1,2,4-triazines, indicating that these reactions occur at the C(7) atom researchgate.net.
DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been utilized to optimize the geometry of related heterocyclic systems like (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine researchgate.netsemanticscholar.org. Such calculations provide valuable information on frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and atomic charges, which are crucial for understanding the molecule's reactivity and intermolecular interactions semanticscholar.org.
Table 1: Theoretical Spectroscopic Data for a Related Imidazo[1,2-a]pyrimidine Derivative
| Parameter | Experimental Value (ppm) | Theoretical Value (ppm) |
|---|---|---|
| ¹³C NMR (N=CH) | 155.89 | 151.15 |
| ¹³C NMR (Pyrimidine Ring) | 150.18, 131.09, 108.88 | 153.52, 136.01, 113.28 |
| ¹³C NMR (Benzene Ring) | 134.13, 129.01, 128.59, 128.52 | 142.39, 134.53-133.01, 135.59-132.90, 132.90 |
| ¹³C NMR (Thiophene Ring) | 132.76, 131.03, 128.28, 126.96 | 129.49, 132.64, 142.70, 154.37 |
Data sourced from a study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine semanticscholar.org
Molecular Docking Simulations for Ligand-Target Binding Mode Analysis
Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand to a specific biological target. This method is instrumental in the drug discovery process for identifying potential therapeutic agents among Imidazo[1,2-b] researchgate.netresearchgate.netnih.govtriazine derivatives.
Studies on various 1,2,4-triazine (B1199460) derivatives have demonstrated their potential as inhibitors of several enzymes. For example, molecular docking analyses have provided insights into the interactions between 1,2,4-triazine-sulfonamide hybrids and enzymes like acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST), revealing key amino acid residues involved in the binding researchgate.net. Similarly, docking studies of 1,2,4-triazine derivatives with the mammalian target of rapamycin (B549165) (mTOR) receptor have been performed to understand their cytotoxic and inhibitory activity nih.gov. In one such study, the most promising compound was well-accommodated within the active site and showed a lower estimated free energy of binding than the inherent ligand nih.gov.
In the context of antifungal drug design, molecular docking has been employed to investigate the interaction between 1,2,4-triazine derivatives and the lanosterol (B1674476) 14-demethylase (CYP51) of Candida albicans frontiersin.orgnih.gov. These studies have shown that the derivatives can have a high binding affinity for the CYP51 protein, forming hydrogen bonds and other non-covalent interactions with active site residues frontiersin.org.
Table 2: Molecular Docking Scores of Selected 1,2,4-Triazine Sulfonamide Derivatives Against Different Protein Targets
| Compound | Docking Score (kcal/mol) vs. 3RHK | ΔG (kcal/mol) vs. 3RHK | Docking Score (kcal/mol) vs. 7JXH | ΔG (kcal/mol) vs. 7JXH |
|---|---|---|---|---|
| Compound 2 | -7.221 | -48.332 | -6.634 | -51.322 |
| Compound 3 | -7.421 | -47.112 | -6.321 | -49.876 |
| Compound 10 | -7.543 | -49.221 | -5.655 | -44.485 |
Data adapted from a study on 1,2,4-triazine sulfonamide derivatives mdpi.com
Molecular Dynamics Simulations for Conformational Behavior and Interaction Dynamics
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and the stability of ligand-protein complexes.
MD simulations have been used to assess the stability of complexes formed between 1,2,4-triazine derivatives and their target proteins. For instance, a 10 ns MD simulation was used to confirm the stability of docking contacts between 1,2,4-triazine derivatives and Candida albicans CYP51 frontiersin.orgnih.gov. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration (Rg), and the number of hydrogen bonds are analyzed to evaluate the stability of the complex frontiersin.org.
In a study of a novel s-triazine-based MMP-10 inhibitor, 100 ns MD simulations were conducted to assess the complex's stability and interaction network ekb.eg. The analysis of RMSD, RMSF, Rg, and solvent-accessible surface area (SASA) confirmed the structural stability of the protein-ligand complex, indicating a dynamic equilibrium state ekb.eg. Such simulations are crucial for validating the results of molecular docking and providing a more dynamic picture of the ligand-receptor interactions frontiersin.org.
In Silico Predictions of Pharmacokinetic Profiles and Biological Activities
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their potential biological activities. These predictions help in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.
ADMET predictions for various 1,2,4-triazine and related imidazo-fused heterocyclic derivatives have been performed using software like SwissADME researchgate.netnih.govamazonaws.com. These predictions provide information on parameters such as oral bioavailability, gastrointestinal absorption, and potential toxicity researchgate.netnih.govamazonaws.com. For example, in silico ADMET profiling of 1,2,4-triazine-sulfonamide hybrids indicated their promising therapeutic applicability researchgate.net. In another study on new imidazo[1,2-a]pyridine-3-carboxamides, ADME and toxicity prediction analyses showed no violations of Lipinski's rules for the designed ligands, with predictions of good bioavailability and low toxicity nih.govamazonaws.com.
These computational tools are also used to predict the biological activities of novel compounds. Network pharmacology can be used to identify potential targets and pathways for a given class of compounds, as demonstrated in a study on imidazo[1,2-a]pyridine (B132010) derivatives for anti-tuberculosis activity nih.gov.
Table 3: Predicted ADMET Properties of Designed Imidazo[1,2-a]pyridine-3-carboxamides
| Compound | Molecular Weight (g/mol) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule Violations | Gastrointestinal Absorption |
|---|---|---|---|---|---|---|
| A2 | 418.45 | 3.25 | 1 | 5 | 0 | High |
| A6 | 436.88 | 3.58 | 1 | 5 | 0 | High |
| A7 | 422.49 | 3.66 | 1 | 5 | 0 | High |
Data sourced from a study on in-silico designed anti-tubercular agents nih.govamazonaws.com
Future Directions and Emerging Research Avenues for Imidazo 1,2 B 1 2 3 Triazines
Design and Synthesis of Next-Generation Imidazo[1,2-b]rsc.orgresearchgate.netresearchgate.nettriazine Scaffolds
The evolution of Imidazo[1,2-b] rsc.orgresearchgate.netresearchgate.nettriazine-based therapeutics is intrinsically linked to the innovation in synthetic chemistry. Researchers are actively pursuing the creation of more complex and functionally diverse molecules by modifying the core scaffold. This involves not only adding a variety of substituents but also fusing the core with other heterocyclic systems to create entirely new molecular architectures with unique three-dimensional shapes and properties.
Future synthetic efforts are directed towards exploring uncharted chemical space around the Imidazo[1,2-b] rsc.orgresearchgate.netresearchgate.nettriazine core. This includes the introduction of diverse functional groups to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Beyond simple substitution, a significant area of research is the fusion of the imidazotriazine system with other heterocycles.
One prominent strategy involves skeletal rearrangements and cascade reactions to form novel polycyclic systems. For instance, base-induced rearrangement of related imidazo[4,5-e]thiazolo[2,3-c] rsc.orgresearchgate.netresearchgate.nettriazines has been shown to produce the new imidazo[4,5-e] rsc.orgmdpi.comthiazino[2,3-c] rsc.orgresearchgate.netresearchgate.nettriazine heterocyclic system. nih.govbeilstein-journals.org This approach, which involves a sequence of hydrolysis and ring expansion, opens a pathway to tricyclic structures with different spatial arrangements and potential biological activities. nih.gov Such methodologies are effective for creating a series of target compounds with various substituents on the fused tricyclic fragment. beilstein-journals.org
Another approach is the one-pot synthesis of fused systems, which combines multiple reaction steps without isolating intermediates. This has been exemplified by the reaction of imidazo[4,5-e] rsc.orgresearchgate.netresearchgate.nettriazine with diethyl acetylenedicarboxylate and potassium hydroxide (B78521) to form a dimethylimidazo[4,5-e] rsc.orgmdpi.comthiazino[2,3-c] rsc.orgresearchgate.netresearchgate.nettriazine derivative. nih.gov These fusion strategies are critical for generating libraries of structurally diverse compounds for high-throughput screening.
| Synthetic Strategy | Starting Material Class | Resulting Fused System Example | Key Feature |
|---|---|---|---|
| Base-Induced Skeletal Rearrangement | Imidazo[4,5-e]thiazolo[2,3-c] rsc.orgresearchgate.netresearchgate.nettriazines | Imidazo[4,5-e] rsc.orgmdpi.comthiazino[2,3-c] rsc.orgresearchgate.netresearchgate.nettriazines | Creates larger, novel heterocyclic rings through ring expansion. nih.gov |
| Condensation and Rearrangement | Imidazo[4,5-e]-1,2,4-triazine-3-thiones | Imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazines | Allows for regioselective synthesis of isomeric fused systems. nih.gov |
| Aldol-Crotonic Condensation | Imidazo[4,5-e] rsc.orgmdpi.comthiazolo[3,2-b] rsc.orgresearchgate.netresearchgate.nettriazine-diones | (Z)-6-aryl(hetaryl)methylidene derivatives | Introduces exocyclic double bonds with specific stereochemistry. researchgate.net |
| One-Pot Three-Component Reaction | Imidazo[4,5-e] rsc.orgresearchgate.netresearchgate.nettriazine-3-thione, bromoacetic acid, aldehyde | Substituted Imidazo[4,5-e] rsc.orgmdpi.comthiazolo-[3,2-b] rsc.orgresearchgate.netresearchgate.nettriazines | Efficient assembly of complex molecules from simple precursors. researchgate.net |
Identification of Underexplored Biological Targets and Pathways
While the anxiolytic effects of Imidazo[1,2-b] rsc.orgresearchgate.netresearchgate.nettriazines acting as GABA(A) α2/α3 subtype selective agonists are well-documented, the full therapeutic potential of this scaffold remains largely untapped. nih.gov Future research is shifting towards identifying and validating novel biological targets to address a wider range of diseases, particularly in oncology and infectious diseases.
A significant emerging area is the development of imidazotriazine derivatives as protein kinase inhibitors. researchgate.net Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Related fused systems like imidazo[1,2-a] rsc.orgmdpi.commdpi.comtriazines have been successfully designed as potent inhibitors of Focal Adhesion Kinase (FAK), a key enzyme in cell adhesion, migration, and survival. nih.govacs.org These compounds have demonstrated the ability to inhibit cancer cell proliferation and arrest the cell cycle. nih.gov Similarly, hybrid molecules combining 1,2,4-triazine (B1199460) and indole moieties have shown promise as selective inhibitors of pyruvate dehydrogenase kinase 1 (PDK1), a target in aggressive pancreatic cancer. nih.gov Given these successes, the Imidazo[1,2-b] rsc.orgresearchgate.netresearchgate.nettriazine core is a prime candidate for developing novel inhibitors against underexplored kinases involved in cancer progression.
Beyond cancer, there is potential for developing imidazotriazine-based agents for infectious diseases. For example, related imidazo[1,2-a]pyridines have been identified as potent inhibitors of Mycobacterium tuberculosis QcrB, a component of the electron transport chain, highlighting a potential pathway for developing new anti-tuberculosis drugs. plos.org The broad-spectrum antifungal and antimicrobial activities reported for some derivatives also suggest that novel, specific targets in pathogenic fungi and bacteria could be identified. nih.govresearchgate.net
| Compound Class | Potential Underexplored Target | Therapeutic Area | Reported Activity/Potential |
|---|---|---|---|
| Imidazo[1,2-a] rsc.orgmdpi.commdpi.comtriazines | Focal Adhesion Kinase (FAK) | Oncology | Enzymatic inhibition with IC50 values in the nanomolar range (e.g., 50 nM). nih.govacs.org |
| 3-Amino-1,2,4-triazines | Pyruvate Dehydrogenase Kinase 1 (PDK1) | Oncology (Pancreatic Cancer) | Sub-micromolar/nanomolar inhibition (IC50 0.01 to 0.1 µM). nih.gov |
| Imidazo[1,2-b] rsc.orgresearchgate.netresearchgate.nettriazines | MET Tyrosine Kinase | Oncology | Identified as an active component in capmatinib-based drugs. researchgate.net |
| Imidazo[1,2-a]pyridines | M. tuberculosis QcrB | Infectious Disease (Tuberculosis) | MIC values in the low micromolar range (0.03 to 5 µM). plos.org |
| Benzo researchgate.netmdpi.comimidazo[1,2-d] rsc.orgresearchgate.netresearchgate.nettriazines | Fungal Targets | Agriculture/Infectious Disease | Exhibited obvious fungicidal activity at 50 µg/mL against various phytopathogenic fungi. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-b]rsc.orgresearchgate.netresearchgate.nettriazine Discovery
The drug discovery process is being revolutionized by artificial intelligence (AI) and machine learning (ML), which offer the potential to dramatically reduce the time and cost associated with bringing a new drug to market. For Imidazo[1,2-b] rsc.orgresearchgate.netresearchgate.nettriazine research, these computational tools represent a powerful engine for future innovation. AI/ML can be applied across the discovery pipeline, from initial target identification to the design of novel molecules and the prediction of their properties.
One of the most exciting applications is de novo drug design. Generative AI models can be trained on vast datasets of known chemical structures and their biological activities to design novel Imidazo[1,2-b] rsc.orgresearchgate.netresearchgate.nettriazine derivatives from scratch. These algorithms can be tailored to generate molecules with specific desired properties, such as high affinity for a particular biological target (e.g., a specific kinase), good membrane permeability, and low predicted toxicity. This allows researchers to explore a much broader and more targeted chemical space than is possible through traditional synthesis and screening alone.
Furthermore, ML models are highly effective at building predictive Quantitative Structure-Activity Relationship (QSAR) models. By training on existing data for imidazotriazine analogues, these models can accurately predict the biological activity of virtual compounds before they are synthesized. This enables high-throughput virtual screening of massive compound libraries, allowing chemists to prioritize the most promising candidates for synthesis and testing, thereby saving significant resources. AI can also be used to predict metabolic pathways, identify potential off-target effects, and optimize synthetic routes by predicting reaction yields and identifying the most efficient chemical transformations.
Development of Sustainable and Environmentally Benign Synthetic Routes
In line with the global push for green chemistry, a key future direction for Imidazo[1,2-b] rsc.orgresearchgate.netresearchgate.nettriazine synthesis is the development of sustainable and environmentally friendly methods. These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.
Microwave-assisted synthesis has emerged as a powerful tool in this regard. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. scielo.org.za This technique has been successfully applied to the synthesis of various related imidazo-fused heterocycles, demonstrating its potential for the efficient production of Imidazo[1,2-b] rsc.orgresearchgate.netresearchgate.nettriazine libraries. nih.govresearchgate.net
Another cornerstone of green synthesis is the use of one-pot, multicomponent reactions. researchgate.net These reactions, where multiple starting materials are combined in a single vessel to form a complex product in one step, are highly atom-efficient and reduce the need for purification of intermediates, thereby minimizing solvent waste. One-pot syntheses of various substituted 1,2,4-triazines and imidazo[1,2-a]pyridines have been reported, providing a clear pathway for developing similar sustainable routes for the Imidazo[1,2-b] rsc.orgresearchgate.netresearchgate.nettriazine core. mdpi.comresearchgate.net The use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free or reusable catalyst systems are also critical areas of ongoing research. mdpi.com Ultrasound-assisted synthesis in water is another emerging eco-friendly method that avoids metal catalysts and toxic reagents. organic-chemistry.org
| Sustainable Method | Principle | Advantages for Imidazotriazine Synthesis | Example in Related Heterocycles |
|---|---|---|---|
| Microwave-Assisted Synthesis | Efficient heating using dielectric irradiation. | Drastically reduced reaction times (minutes vs. hours), improved yields, cleaner reactions. scielo.org.za | Synthesis of imidazo[1,2-a]pyrimidine derivatives. nih.gov |
| One-Pot/Multicomponent Reactions | Combining multiple synthetic steps without isolating intermediates. | High atom economy, reduced solvent waste, increased operational efficiency. researchgate.net | Groebke–Blackburn–Bienaymé reaction for imidazo[1,2-a]pyridines. mdpi.com |
| Ultrasound-Assisted Synthesis | Using sound energy to initiate and enhance chemical reactions. | Metal-free, rapid (minutes), can be performed in green solvents like water. organic-chemistry.org | Synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. organic-chemistry.org |
| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Improved safety profile, reduced environmental pollution. mdpi.com | Synthesis of imidazo[1,2-a]azines in water. mdpi.com |
Q & A
Q. What are the common synthetic routes for Imidazo[1,2-B][1,2,4]triazine derivatives, and what are their limitations?
The Pellizzari Reaction (amide and acyl hydrazide coupling at 140°C) and intramolecular ring closure of acyl-amidrazones are classical methods for synthesizing triazole derivatives, including imidazo-triazines. However, these routes often suffer from multistep procedures, poor regioselectivity, and narrow substrate scope. Recent advances include I₂-mediated annulation of 2-amino[1,3,5]triazines with ketones, which enables gram-scale synthesis with diverse substituents (electron-rich/poor acetophenones, heterocyclic ketones). Challenges include functional group incompatibility and side reactions in polar solvents .
Q. Which characterization techniques are critical for validating this compound structures?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight, while X-ray diffraction (XRD) resolves crystal structures. For kinetic studies, High-Performance Liquid Chromatography (HPLC) monitors reaction progress. Best practices include cross-validating data with computational simulations (e.g., DFT for NMR chemical shift prediction) .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in this compound functionalization?
Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., COMSOL Multiphysics) model transition states to predict dominant pathways. Experimentally, directing groups (e.g., nitro or amino substituents) can bias reactivity. For example, 4-amino-substituted imidazo-triazines undergo selective C–H functionalization at the 7-position under Pd catalysis. Screening catalysts (e.g., CuI vs. Pd(OAc)₂) and solvents (DMF vs. THF) using factorial design optimizes selectivity .
Q. What methodologies enable structure-activity relationship (SAR) studies of this compound-based inhibitors?
SAR requires systematic variation of substituents (e.g., 3-carboxyphenylethyl or ribosyl groups) and biochemical testing. Molecular docking (AutoDock Vina) identifies binding poses with target enzymes like adenosine deaminase. Biochemical assays (IC₅₀ determination) quantify inhibitory potency. For example, 3-(carboxyphenylethyl) derivatives show enhanced activity due to hydrogen bonding with active-site residues. Cross-validation with mutagenesis studies confirms key interactions .
Q. How should researchers resolve contradictions in experimental data for this compound reactivity?
Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). A three-step approach is recommended:
- Statistical validation : Use ANOVA to assess reproducibility across replicates .
- Controlled replication : Repeat experiments under inert atmospheres (N₂/Ar) to isolate environmental effects .
- Mechanistic studies : Probe intermediates via in-situ IR spectroscopy or quenching experiments to identify divergent pathways .
Q. What computational strategies enhance the design of this compound derivatives with target properties?
Machine learning (ML) models trained on existing datasets predict solubility, bioavailability, and reactivity. Quantum mechanical calculations (Gaussian 09) optimize geometries and simulate UV-Vis spectra. COMSOL Multiphysics integrates reaction kinetics and mass transfer for reactor scale-up. For example, ML-guided synthesis reduced trial runs by 40% in a recent study optimizing triazine-based kinase inhibitors .
Methodological Considerations
Q. What experimental design principles optimize this compound synthesis?
Factorial design (e.g., 2³ design) efficiently screens variables (temperature, catalyst loading, solvent polarity). For instance, a study optimizing I₂-mediated annulation identified temperature (80°C) and solvent (DCE) as critical factors, achieving 92% yield. Response surface methodology (RSM) further refines conditions. Pilot-scale experiments (≥10 g) validate robustness .
Q. How can researchers ensure reproducibility in triazine-based catalytic systems?
Document catalyst pre-treatment (e.g., drying Pd/C at 120°C) and solvent purity (HPLC-grade). Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR. Share raw data (e.g., crystallographic .cif files) in repositories like Cambridge Structural Database. Collaborative inter-lab validation (e.g., round-robin testing) mitigates equipment bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
